molecular formula C6H9N3O B1422205 N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide CAS No. 500024-87-3

N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Cat. No.: B1422205
CAS No.: 500024-87-3
M. Wt: 139.16 g/mol
InChI Key: LSOIQVCHWAYWHE-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a heterocyclic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a hydroxyimino group and a methyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its hydroxyimino group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

N'-hydroxy-1-methylpyrrole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOIQVCHWAYWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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